Computed Lipophilicity (XLogP3-AA) Advantage of the 4-CF3 Benzamide Over the Non-Fluorinated Benzamide Analog
The target compound (CAS 921528-06-5) exhibits a computed XLogP3-AA of 3.3, compared to 2.4 for the des-fluoro benzamide analog N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide (CAS 921571-07-5), a difference of +0.9 log units [1]. This represents a 37.5% increase in predicted lipophilicity. Both values were computed using XLogP3 3.0 (PubChem release 2025.09.15) and are directly comparable because the core scaffold and linker are identical; the sole structural variable is the presence versus absence of the para-CF3 substituent on the benzamide ring [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 (CAS 921528-06-5) |
| Comparator Or Baseline | XLogP3-AA = 2.4 (CAS 921571-07-5, des-fluoro benzamide analog) |
| Quantified Difference | ΔXLogP3-AA = +0.9 (37.5% increase) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2025.09.15 |
Why This Matters
A ΔXLogP of +0.9 predicts meaningfully enhanced passive membrane permeability, which directly impacts intracellular target access in cell-based assays and in vivo bioavailability, making the 4-CF3 compound the preferred choice when cellular penetration is a critical experimental parameter.
- [1] PubChem Compound Summary for CID 18569604; PubChem Compound Summary for CID 20932352. National Center for Biotechnology Information, 2025. View Source
